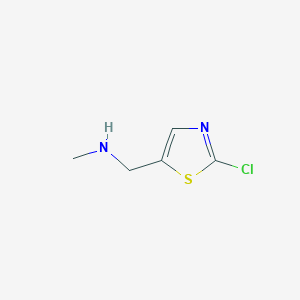

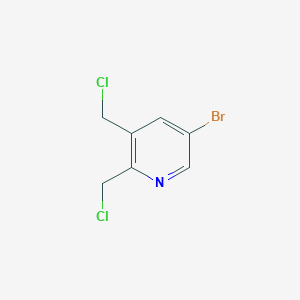

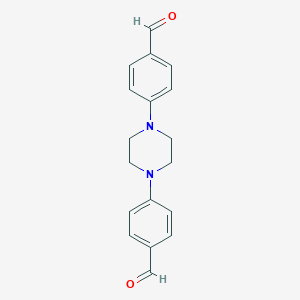

![molecular formula C13H16ClN B175144 Spiro[indene-1,4'-piperidine] hydrochloride CAS No. 137730-67-7](/img/structure/B175144.png)

Spiro[indene-1,4'-piperidine] hydrochloride

Übersicht

Beschreibung

Spiro[indene-1,4’-piperidine] hydrochloride is a chemical compound with the CAS Number: 137730-67-7. It has a molecular weight of 221.73 . The IUPAC name for this compound is spiro[indene-1,4’-piperidine] hydrochloride . It is a solid at room temperature .

Synthesis Analysis

The synthesis of Spiro[indene-1,4’-piperidine] hydrochloride involves the use of sodium triacetoxyborohydride and N-ethyl-N,N-diisopropylamine in 1,2-dichloro-ethane at 20℃ . The reaction is allowed to proceed overnight .Molecular Structure Analysis

The InChI Code for Spiro[indene-1,4’-piperidine] hydrochloride is 1S/C13H15N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H . The InChI key is CNFMPMUITJAJKC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

Spiro[indene-1,4’-piperidine] hydrochloride is a solid at room temperature . It has a molecular weight of 221.73 . The compound has a high GI absorption and is BBB permeant . It is a P-gp substrate and a CYP2D6 inhibitor . The Log Po/w (iLOGP) is 0.0 .Wissenschaftliche Forschungsanwendungen

Estrogen Receptor Modulation and Therapeutic Potential

Spiro[indene-1,4'-piperidine] hydrochloride derivatives have been found to act as estrogen receptor ligands, exhibiting beneficial effects in rat models simulating human hot flushes. These derivatives also positively influence lipid and bone metabolism while maintaining marginal effects on the uterus and breasts, positioning them as potential treatments for hot flushes (Watanabe et al., 2003). The same research suggests that this compound could provide a new treatment avenue for hot flushes, expanding its therapeutic potential beyond traditional hormone replacement therapies.

Neuropharmacology and Ligand Binding

This compound derivatives have been identified as high-affinity, selective σ (sigma) ligands. The research into these derivatives indicates a potential for the treatment of conditions related to the central nervous system. These findings are supported by the synthesis and evaluation of various this compound compounds, revealing their binding properties for sigma(1) and sigma(2) receptors. Compounds with specific groupings in the spirocycle have shown high sigma(1) receptor affinity and selectivity, making them potential candidates for neuropharmacological applications (Maier & Wünsch, 2002).

Histone Deacetylase (HDAC) Inhibition and Cancer Therapy

This compound derivatives have been identified as structurally novel histone deacetylase (HDAC) inhibitors. These compounds, through the inhibition of HDACs, have shown antiproliferative activity on different tumor cell lines. Their ability to inhibit HDACs, coupled with good oral bioavailability and tumor growth inhibition in animal models, highlights their potential in cancer therapy (Varasi et al., 2011).

Bioactive Compounds Synthesis and Medicinal Chemistry

This compound and its derivatives are crucial pharmacophores in the synthesis of bioactive compounds. Recent advances demonstrate significant progress in synthesizing derivatives of this compound, focusing on their biological relevance and potential utility in developing new biologically active substances (Ghatpande et al., 2020).

Safety and Hazards

The safety information for Spiro[indene-1,4’-piperidine] hydrochloride indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . The compound is also harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Wirkmechanismus

Target of Action

Spiro[indene-1,4’-piperidine] hydrochloride is a potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonist . The sst2 receptor is a G protein-coupled receptor that inhibits the release of numerous secondary hormones by binding to somatostatin.

Pharmacokinetics

Spiro[indene-1,4’-piperidine] hydrochloride exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also a CYP2D6 inhibitor , which may affect its metabolism and the metabolism of other drugs. The compound’s lipophilicity and water solubility influence its distribution and elimination .

Action Environment

The action of Spiro[indene-1,4’-piperidine] hydrochloride can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP2D6 can affect the metabolism of Spiro[indene-1,4’-piperidine] hydrochloride . Additionally, changes in pH can influence the compound’s solubility and therefore its bioavailability .

Eigenschaften

IUPAC Name |

spiro[indene-1,4'-piperidine];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFMPMUITJAJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C=CC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626391 | |

| Record name | Spiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137730-67-7 | |

| Record name | Spiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

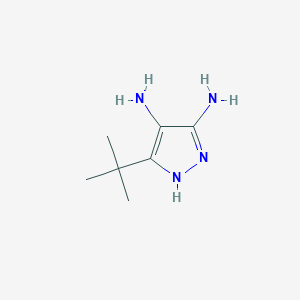

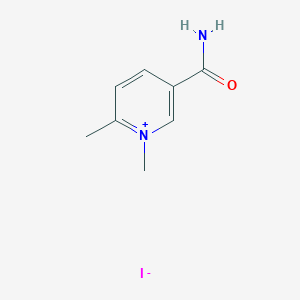

![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)

![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)